molecular formula C17H19NO2 B4918292 5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxyphenol

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxyphenol

Cat. No.: B4918292
M. Wt: 269.34 g/mol
InChI Key: DBMPALJYHQEPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxyphenol is a complex organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a methoxy group attached to a phenol ring, which is further connected to a dihydroisoquinoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

Scientific Research Applications

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist to certain receptors, such as androgen receptors, effectively suppressing the growth of both androgen-dependent and androgen-independent cancer cell lines . The molecular targets and pathways involved include the modulation of receptor-ligand interactions and the inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
  • 3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one

Uniqueness

Compared to similar compounds, 5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxyphenol stands out due to its unique combination of a methoxy group and a dihydroisoquinoline moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17-7-6-13(10-16(17)19)11-18-9-8-14-4-2-3-5-15(14)12-18/h2-7,10,19H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMPALJYHQEPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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